molecular formula C4H6Cl2O B12943935 (S)-(2,2-Dichlorocyclopropyl)methanol

(S)-(2,2-Dichlorocyclopropyl)methanol

Cat. No.: B12943935
M. Wt: 140.99 g/mol
InChI Key: KRHRPJKHUHTSDK-VKHMYHEASA-N
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Description

(S)-(2,2-Dichlorocyclopropyl)methanol is a chemical compound with the molecular formula C4H6Cl2O. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,2-Dichlorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with an appropriate alkene, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Dichlorocyclopropyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted cyclopropyl compounds.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

(S)-(2,2-Dichlorocyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2,2-Dichlorocyclopropyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the cyclopropyl ring provides structural rigidity. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-(2,2-Dichlorocyclopropyl)methanol: The enantiomer of (S)-(2,2-Dichlorocyclopropyl)methanol, with similar chemical properties but different stereochemistry.

    1,1-Dichloro-2-(hydroxymethyl)cyclopropane: A related compound with a similar structure but different substitution pattern.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both chlorine atoms and a hydroxymethyl group on the cyclopropyl ring

Properties

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

[(1S)-2,2-dichlorocyclopropyl]methanol

InChI

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1

InChI Key

KRHRPJKHUHTSDK-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](C1(Cl)Cl)CO

Canonical SMILES

C1C(C1(Cl)Cl)CO

Origin of Product

United States

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